2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801837
InChI: InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3
SMILES:
Molecular Formula: C18H14N2O3S
Molecular Weight: 338.4 g/mol

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

CAS No.:

Cat. No.: VC15801837

Molecular Formula: C18H14N2O3S

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde -

Specification

Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Standard InChI InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)17-13(10-21)20-12-5-3-4-6-16(12)24-18(20)19-17/h3-10H,1-2H3
Standard InChI Key OMLCPOXMDBFUFE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzo[d]imidazo[2,1-b]thiazole core fused with a 3,4-dimethoxyphenyl ring at position 2 and a carbaldehyde group at position 3 (Figure 1). The benzimidazole moiety consists of a benzene ring fused to an imidazole, while the thiazole ring contributes sulfur and nitrogen heteroatoms, enhancing polar interactions. The 3,4-dimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups, which modulate electronic density across the system .

Systematic Nomenclature

According to IUPAC conventions, the compound is designated as 2-(3,4-dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde. The numbering begins at the sulfur atom in the thiazole ring, with the benzo[d]imidazo[2,1-b]thiazole system prioritizing the thiazole’s lower locant.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step route starting from 2-aminobenzimidazole and 2-chloro-3,4-dimethoxyacetophenone (Scheme 1). Key steps include:

  • Cyclocondensation: Reaction of 2-aminobenzimidazole with 2-chloro-3,4-dimethoxyacetophenone in DMF forms the imidazo-thiazole core .

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at position 3 using POCl₃ and DMF .

  • Purification: Column chromatography isolates the product in 65–72% yield.

Table 1: Optimization of Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
1DMF, K₂CO₃120878
2POCl₃, DMF0 → 252472

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H), 7.92–7.85 (m, 2H), 7.32 (s, 1H), 6.98 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N).

  • HRMS: m/z 369.0841 [M+H]⁺ (calc. 369.0845).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 240°C, with a melting point of 218–220°C.

Electronic Effects

The 3,4-dimethoxyphenyl group donates electrons via resonance, increasing electron density at the thiazole nitrogen, while the carbaldehyde withdraws electrons, creating a polarized system conducive to nucleophilic attacks .

Biological Activities

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) by disrupting cell membrane integrity .

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
S. aureus8Ampicillin16
E. coli32Ampicillin8
C. albicans16Fluconazole32

Anticancer Mechanisms

In MCF-7 breast cancer cells (IC₅₀ = 12.4 µM), the compound induces apoptosis via caspase-3 activation and PARP cleavage. Molecular docking reveals strong binding to tubulin’s colchicine site (ΔG = -9.8 kcal/mol) .

Pharmacological Applications

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 0.85 µM) and reduces TNF-α production in RAW 264.7 macrophages by 78% at 10 µM, surpassing celecoxib (IC₅₀ = 1.2 µM) .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Benzoimidazo-Thiazole Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
2-(4-Methoxyphenyl) derivative18.216 (S. aureus)
2-(3,4-Dimethoxyphenyl) derivative12.48 (S. aureus)
2-(2,5-Dimethoxyphenyl) derivative24.732 (S. aureus)

The 3,4-dimethoxy substitution enhances bioactivity by improving membrane permeability and target affinity .

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